molecular formula C13H9N5 B11872278 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile CAS No. 1356088-12-4

5-(5-Amino-1H-indazol-3-yl)nicotinonitrile

Cat. No.: B11872278
CAS No.: 1356088-12-4
M. Wt: 235.24 g/mol
InChI Key: FGDMCCGXBOCYGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. standard organic synthesis techniques involving high-purity reagents and controlled reaction environments are typically employed .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1H-indazol-3-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-(5-Amino-1H-indazol-3-yl)nicotinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(5-Amino-1H-indazol-3-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of an indazole ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1356088-12-4

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

5-(5-amino-1H-indazol-3-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H9N5/c14-5-8-3-9(7-16-6-8)13-11-4-10(15)1-2-12(11)17-18-13/h1-4,6-7H,15H2,(H,17,18)

InChI Key

FGDMCCGXBOCYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CN=CC(=C3)C#N

Origin of Product

United States

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